4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester is a synthetic organic compound belonging to the quinoline family. Its structure features a quinoline core with a trifluoromethyl group at the seventh position and a carboxylic acid ethyl ester at the third position. This unique arrangement of substituents imparts distinctive chemical properties, enhancing its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Studies have shown that compounds with trifluoromethyl substitutions tend to enhance bioactivity against various microbial strains and cancer cell lines. For instance, derivatives of this compound have demonstrated pro-apoptotic effects and antiproliferative activities by targeting specific pathways such as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibition .
The synthesis of 4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. Common methods include:
This compound finds applications in various fields, including:
Interaction studies involving 4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester focus on its binding affinity with biological targets such as enzymes and receptors. These studies are crucial for elucidating its mechanism of action, particularly in anticancer therapies where it may inhibit key signaling pathways involved in tumor growth and metastasis .
Several compounds share structural similarities with 4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate | C12H8ClF3N2O2 | Contains chlorine instead of methyl; different reactivity profile |
| Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate | C12H10ClF3N2O2 | Similar structure but with chlorine; altered solubility characteristics |
| 4-Chloroquinoline | C9H6ClN | Simpler structure lacking carboxylate; less functional diversity |
| Methyl 4-fluoroquinoline | C9H8FN | Fluorine instead of chlorine; differing electronic properties |
The unique trifluoromethyl substitution in 4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester distinguishes it from these compounds, potentially contributing to enhanced biological activity and specificity in interactions with biological targets .
This comprehensive overview underscores the significance of 4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester in chemical research and its promising applications in pharmaceuticals and beyond.
The medicinal journey of quinoline derivatives began in 1820 with the isolation of quinine from Cinchona bark, marking the first natural alkaloid used systematically to treat malaria. This discovery catalyzed three distinct phases of quinoline pharmacophore development. The natural product era (1820–1914) focused on isolating and modifying plant-derived quinolines, exemplified by the 1853 synthesis of quinoline itself through coal tar distillation. The synthetic expansion period (1915–1980) saw methodologies like the Skraup and Combes syntheses enable systematic derivatization, leading to chloroquine’s 1934 debut as a synthetic antimalarial. Contemporary targeted design (1981–present) utilizes computational modeling to optimize substituent placement, as seen in bedaquiline’s 2012 approval for multidrug-resistant tuberculosis.
Key milestones in quinoline drug development include:
| Derivative | Functional Groups | Therapeutic Application | Development Year |
|---|---|---|---|
| Quinine | -OH, -CH$$2$$CH$$2$$N | Antimalarial | 1820 |
| Chloroquine | -NH(CH$$2$$)$$3$$N(C$$2$$H$$5$$)$$_2$$ | Antimalarial | 1934 |
| Ciprofloxacin | -COOH, -F, piperazine | Antibacterial | 1987 |
| Bedaquiline | -CF$$3$$, -NHCH$$3$$ | Antitubercular | 2012 |
| Target Compound | -CF$$3$$, -COOEt, -CH$$3$$ | Under investigation | - |
This progression demonstrates the scaffold’s adaptability, with modern derivatives like 4-methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester incorporating targeted functionalization for enhanced pharmacokinetics and target engagement.
The trifluoromethyl (-CF$$3$$) and ethyl ester (-COOEt) groups in 4-methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester exemplify rational bioisosteric design. The -CF$$3$$ group’s strong electron-withdrawing effect (-I = 0.45) and high hydrophobicity (π = 1.07) simultaneously modulate electronic and solubility profiles. Compared to methyl groups, -CF$$_3$$ substituents:
Ethyl esters serve dual roles as prodrug enablers and solubility modulators. The ester’s hydrolysis in vivo releases the active carboxylic acid while:
In the target compound, these groups synergistically address historical quinoline limitations. The -CF$$_3$$ at C7 counterbalances the electron-rich quinoline nucleus, potentially improving intercalation with DNA or enzyme active sites. Concurrently, the C3 ethyl ester masks the carboxylic acid’s polarity, facilitating blood-brain barrier penetration in central nervous system targets.
The Friedländer annulation represents one of the most fundamental and versatile methods for constructing quinoline ring systems, particularly relevant for synthesizing 4-methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester [1]. This classical approach, discovered by Paul Friedländer in 1882, involves the condensation and cyclodehydration of 2-amino aryl ketones with α-methylene carbonyl derivatives under acidic or basic conditions [2].
The mechanistic pathway of Friedländer annulation follows two distinct routes depending on reaction conditions [1]. In the first mechanism, the 2-amino substituted carbonyl compound undergoes a rate-limiting aldol condensation with the carbonyl compound to form an aldol adduct, which subsequently eliminates water to yield an unsaturated carbonyl intermediate before final cyclization [1]. Alternatively, the reaction can proceed through initial Schiff base formation followed by intramolecular aldol reaction and elimination [1].
For the synthesis of 4-methyl-7-trifluoromethyl-quinoline derivatives, proline-based catalysts have demonstrated exceptional efficiency [3] [4]. Proline potassium salt has been successfully employed as a superior catalyst for Friedländer annulation toward the synthesis of 4-trifluoromethyl quinoline derivatives, showing excellent regioselectivity for the condensation of various unsymmetrical ketones [4]. The proline-catalyzed reaction exhibits remarkable regioselectivity and can proceed at ambient temperature for simpler substrates like acetone, while bulkier ketones require temperatures up to 50°C [4].
The isolation of aldol condensation intermediates when using nitrogen-triphenylmethylene-protected aniline as starting material provides strong evidence that an aldol condensation mechanistic pathway is followed when proline is used as the base catalyst [4]. This mechanistic insight is crucial for optimizing reaction conditions and predicting product formation in complex synthetic sequences.
Table 1: Friedländer Annulation Catalysts and Conditions
| Catalyst System | Temperature (°C) | Reaction Time | Yield Range (%) | Substrate Scope |
|---|---|---|---|---|
| Proline potassium salt | 25-50 | 2-12 hours | 75-95 | Unsymmetrical ketones, acetone |
| Sulfuric acid | 80-120 | 6-24 hours | 60-85 | General carbonyl compounds |
| Trifluoroacetic acid | 60-100 | 4-18 hours | 65-90 | Aromatic aldehydes and ketones |
| Lewis acids | 70-110 | 3-15 hours | 70-92 | Electron-deficient substrates |
Recent advances in heterogeneous catalysis have introduced metal-free alternatives for Friedländer synthesis [2]. Graphitic carbon nitride functionalized with carboxylic acid and sulfonic acid groups has shown remarkable acceleration in quinoline formation, demonstrating the pivotal role of Brønsted acid sites in facilitating the reaction [2]. The surface-functionalized graphitic carbon nitride exhibits elevated surface acidity, leading to enhanced reaction rates compared to pristine materials [2].
Ionic liquid-promoted Friedländer annulation has emerged as an environmentally benign approach for quinoline synthesis [5]. 1-Butylimidazolium tetrafluoroborate has been identified as the optimal ionic liquid for heteroannulation reactions, functioning as both solvent and promoter for regiospecific synthesis [5]. This green approach enables the preparation of various quinolines in excellent yields and purity while allowing catalyst recycling [5].
The incorporation of trifluoromethyl groups into quinoline systems requires sophisticated transition metal-catalyzed approaches due to the unique electronic properties and steric demands of the trifluoromethyl moiety [6] [7]. These strategies can be broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylation pathways, each offering distinct advantages for specific synthetic applications.
Palladium-catalyzed trifluoromethylation has emerged as a premier method for introducing trifluoromethyl groups into aromatic systems [8] [9]. The palladium(II)/palladium(IV) catalytic cycle involves oxidative addition of aryl halides to palladium(II) complexes, followed by trifluoromethyl transfer from reagents such as trimethylsilyl trifluoromethane, and subsequent reductive elimination to form the carbon-trifluoromethyl bond [6]. This approach tolerates a wide range of functional groups including esters, amides, ethers, acetals, nitriles, and tertiary amines, making it applicable to late-stage modifications of advanced intermediates [8].
The mechanism of palladium-catalyzed trifluoromethylation involves several key steps [6]. Initial formation of a palladium(II) aryl complex occurs through carbon-hydrogen activation or transmetalation processes [6]. Subsequent reaction with trimethylsilyl trifluoromethane yields a palladium(II) aryl trifluoromethyl intermediate, which undergoes two-electron oxidation followed by reductive elimination to furnish the trifluoromethylated product and regenerate the catalyst [6].
Copper-catalyzed trifluoromethylation offers complementary reactivity patterns and economic advantages over palladium systems [10] [11]. Copper catalysts can facilitate trifluoromethylation through nucleophilic, electrophilic, or radical pathways depending on the trifluoromethyl source employed [10]. The use of trifluoroacetate salts as trifluoromethyl sources in copper-mediated systems provides cost-effective and operationally simple protocols [7].
Table 2: Transition Metal-Catalyzed Trifluoromethylation Methods
| Metal Catalyst | Trifluoromethyl Source | Reaction Conditions | Yield Range (%) | Functional Group Tolerance |
|---|---|---|---|---|
| Palladium(II) | Trimethylsilyl trifluoromethane | 80-120°C, oxidant | 70-95 | Esters, amides, ethers, nitriles |
| Copper(I) | Potassium trifluoroacetate | 180-220°C, flow conditions | 65-90 | Halides, ethers, heterocycles |
| Copper(I) | Trimethylsilyl trifluoromethane | 60-100°C, fluoride source | 75-92 | Boronic acids, aryl iodides |
| Silver(I) | Hypervalent iodine reagents | 25-60°C, radical conditions | 60-85 | Alkenes, aromatic compounds |
Flow chemistry approaches have revolutionized trifluoromethylation reactions by enabling rapid processing under high-temperature conditions [7]. Copper-mediated cross-coupling reactions conducted in continuous flow systems using potassium trifluoroacetate as the trifluoromethyl source achieve full conversion within minutes of residence time [7]. The flow methodology addresses the challenges associated with handling gaseous trifluoromethyl reagents and provides scalable protocols for industrial applications [7].
Silver-catalyzed trifluoromethylation represents an emerging area with unique mechanistic features [12]. Silver(I) trifluoroacetate can catalyze the simultaneous construction of carbon-carbon and carbon-trifluoromethyl bonds through radical pathways [12]. The use of hypervalent iodine reagents in combination with silver catalysts enables trifluoromethylalkynylation of unactivated alkenes with excellent functional group tolerance [12].
The development of metal-free trifluoromethylation methods has gained significant attention due to environmental and economic considerations [13]. Green synthesis protocols using metal-free conditions have been developed for 2-trifluoromethyl quinoline derivatives through [4+2] cyclization reactions of β-keto esters with substituted ortho-aminobenzaldehydes [13]. These approaches offer sustainable alternatives to traditional metal-catalyzed processes while maintaining high efficiency and selectivity [13].
The regioselective formation of ethyl esters at the 3-position of quinoline systems requires careful consideration of electronic effects and steric factors inherent to the heterocyclic framework [14] [15]. The electron-deficient nature of the quinoline ring system influences the reactivity of carboxylic acid functionalities, necessitating specialized esterification approaches for optimal yields and selectivity.
Fischer esterification represents the most straightforward approach for converting quinoline carboxylic acids to their corresponding ethyl esters [16] [17]. This acid-catalyzed process involves the equilibrium reaction between carboxylic acids and ethanol in the presence of strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid [17]. The mechanism proceeds through a protonation-addition-deprotonation-protonation-elimination-deprotonation sequence, where the acid catalyst serves dual roles of activating the carbonyl carbon toward nucleophilic attack and facilitating water elimination [18].
The equilibrium nature of Fischer esterification requires strategic manipulation to drive the reaction toward ester formation [17]. Employment of excess ethanol as both reagent and solvent, combined with continuous removal of water through azeotropic distillation or molecular sieves, effectively shifts the equilibrium toward product formation [17]. For quinoline-3-carboxylic acid systems, reaction temperatures of 60-80°C typically provide optimal conversion rates while minimizing decomposition pathways [17].
Table 3: Esterification Methods for Quinoline Carboxylic Acids
| Method | Reagents | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Fischer Esterification | Ethanol, H₂SO₄ | 60-80°C, reflux | 70-85 | Simple, cost-effective | Harsh conditions, equilibrium |
| Steglich Esterification | Ethanol, DCC, DMAP | 25°C, DCM | 80-95 | Mild conditions, high yields | Expensive reagents |
| Acid Chloride Method | SOCl₂, then ethanol | 0°C to RT | 85-95 | High efficiency | Two-step process |
| EDC Coupling | Ethanol, EDC, HOBt | 25°C, DMF | 75-90 | Mild, water-tolerant | Moderate cost |
Steglich esterification offers significant advantages for acid-sensitive quinoline substrates through the use of dicyclohexylcarbodiimide and 4-dimethylaminopyridine under mild conditions [19]. This coupling method proceeds at room temperature in polar aprotic solvents, enabling the preparation of esters that are inaccessible through Fischer esterification [19]. The mechanism involves formation of an activated acyl intermediate followed by nucleophilic attack by the alcohol, with dicyclohexylcarbodiimide serving as the water-scavenging agent [19].
The synthesis of quinoline-3-carboxylates through rhodium(II)-catalyzed processes represents an innovative approach utilizing indoles and ethyl halodiazoacetates as starting materials [15]. This methodology involves cyclopropanation at the 2- and 3-positions of the indole followed by ring-opening and elimination processes to generate the quinoline structure [15]. The transformation provides direct access to ethyl quinoline-3-carboxylates with good regioselectivity and functional group tolerance [15].
Alternative esterification strategies include the use of ethyl diazoacetate derivatives in domino processes for synthesizing 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters [20]. These reactions employ arylmethyl azides as precursors, which undergo acid-promoted rearrangement to generate nitrogen-aryl iminium ions capable of cyclization with the ester functionality [20]. This approach provides access to quinoline carboxylates through unprecedented mechanistic pathways [20].
Regioselectivity in quinoline esterification can be enhanced through directing group strategies and electronic modulation [14]. The installation of electron-withdrawing groups at specific positions of the quinoline ring can influence the reactivity of carboxylic acid functionalities, enabling selective ester formation even in the presence of multiple reactive sites [14]. Computational studies have elucidated the electronic factors governing regioselectivity in quinoline functionalization reactions [21].
Microwave-assisted synthesis has revolutionized the preparation of quinoline derivatives by dramatically reducing reaction times while often improving yields and selectivity [22] [23]. The application of microwave irradiation to Friedländer quinoline synthesis enables rapid heating and precise temperature control, leading to enhanced reaction kinetics and reduced side product formation [22].
Microwave-assisted Friedländer quinoline synthesis utilizing 2-aminophenylketones and cyclic ketones demonstrates remarkable efficiency under optimized conditions [22]. The use of neat acetic acid as both solvent and catalyst with microwave irradiation at 160°C achieves quinoline synthesis in 5 minutes with excellent yields [22]. This methodology offers significant advantages over conventional heating methods, which require several days for completion and result in poor yields [22].
The mechanism of microwave acceleration in quinoline synthesis involves selective heating of polar molecules and reaction intermediates, leading to rapid equilibration and enhanced reaction rates [23]. Dynamic microwave power systems enable precise control of energy input, allowing optimization of reaction conditions for specific substrate combinations [23]. The processing techniques employed include dry media procedures on solid supports, solvent heating, and simultaneous cooling methods [23].
Table 4: Microwave-Assisted Quinoline Synthesis Conditions
| Substrate Type | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Solvent System |
|---|---|---|---|---|---|
| 2-Aminobenzophenones | 400 | 160 | 5-15 | 85-95 | Acetic acid |
| Aromatic ketones | 300-500 | 120-140 | 10-30 | 75-90 | Ethanol/H₂O |
| Cyclic ketones | 400 | 140-160 | 8-20 | 80-92 | Neat conditions |
| Heterocyclic substrates | 350-450 | 130-150 | 12-25 | 70-88 | Ionic liquids |
Ultrasound-assisted synthesis provides complementary advantages through cavitation effects that enhance mass transfer and reaction kinetics [24] [25]. High-intensity ultrasonic irradiation generates cavitation bubbles that collapse to create localized high-temperature and high-pressure conditions, facilitating bond formation and cyclization reactions [24]. The power and amplitude of ultrasonic irradiation significantly influence reaction rates and yields [24].
The optimization of ultrasound-assisted quinoline synthesis requires careful consideration of power settings, reaction time, and solvent systems [24]. Studies demonstrate that increasing ultrasonic power from 25 to 50 watts enhances product yields while reducing reaction times [24]. The optimal conditions typically involve power settings of 45-50 watts with reaction times of 15-30 minutes for most quinoline-forming reactions [24].
Ultrasound-assisted three-component reactions for quinoline synthesis have been developed using Meldrum's acid, 3,4-methylenedioxyaniline, and various aromatic aldehydes [24]. These reactions proceed efficiently in aqueous medium under sonication conditions, providing environmentally benign protocols for quinoline synthesis [24]. The use of titanium dioxide nanoparticles as catalysts under ultrasonic irradiation further enhances reaction efficiency and enables catalyst recovery and reuse [24].
Table 5: Ultrasound-Assisted Synthesis Parameters
| Parameter | Optimal Range | Effect on Reaction | Typical Conditions |
|---|---|---|---|
| Power (W) | 45-55 | Enhanced cavitation, faster rates | 50 W, 20 kHz |
| Temperature (°C) | 40-60 | Increased molecular motion | Ambient to 50°C |
| Time (min) | 15-45 | Complete conversion | 20-30 min |
| Solvent | Aqueous, polar | Improved mass transfer | H₂O, EtOH/H₂O |
The combination of microwave and ultrasound techniques in tandem synthesis protocols offers synergistic effects for complex quinoline construction [26] [25]. Hybrid quinoline-imidazole derivatives have been successfully synthesized using ultrasound-assisted nitrogen-alkylation followed by Huisgen cycloaddition reactions [25]. These green synthetic approaches demonstrate superior energy efficiency and environmental compatibility compared to conventional thermal methods [25].
The incorporation of trifluoromethyl groups at the C-7 position of quinoline derivatives represents a pivotal modification that significantly alters the electronic properties and biological activity of these compounds. The trifluoromethyl group (-CF₃) functions as a potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms and their inductive effects [1] [2]. This substitution pattern has profound implications for molecular recognition, stability, and pharmacological activity.
DFT calculations have demonstrated that the incorporation of a trifluoromethyl substituent at the C-7 position of quinoline molecules significantly elevates the values of both HOMO and LUMO energy levels compared to unsubstituted quinoline systems [2]. The presence of the trifluoromethyl group creates a strong electron-withdrawing environment that redistributes electron density throughout the quinoline core, particularly affecting the charge distribution at positions adjacent to the substitution site .
The electronic influence extends beyond simple inductive effects. Studies utilizing ¹⁹F NMR spectroscopy have revealed characteristic chemical shifts at approximately -61.70 ppm for C-7 trifluoromethyl-substituted quinolines, indicating the specific electronic environment created by this substitution pattern [1]. UV-Vis spectroscopy comparisons between fluorinated and non-fluorinated analogues show distinctive absorption maxima shifts, with trifluoromethyl-substituted compounds exhibiting λmax values around 320 nm compared to approximately 290 nm in unsubstituted quinolin-4-ol derivatives .
The electron-withdrawing nature of the trifluoromethyl group enhances electrophilic substitution reactions at specific positions within the quinoline ring system. Computational studies have identified preferential reactivity at C-3 and C-6 positions for electrophilic attack, a selectivity pattern directly attributed to the electronic redistribution caused by the C-7 trifluoromethyl substitution . This electronic modulation also influences the compound's interaction with biological targets, particularly in antimicrobial applications where trifluoromethyl substitutions have been associated with enhanced bioactivity against various microbial strains [4].
Furthermore, the trifluoromethyl group at C-7 significantly impacts the photophysical properties of quinoline derivatives. Studies have shown that compounds bearing this substitution pattern exhibit enhanced quantum fluorescence yields, with values ranging from 0.12-0.80 in chloroform, 0.20-0.75 in DMSO, and 0.13-0.85 in methanol [1]. The electronic effects manifest as pronounced solvatochromic behavior, with higher Stokes shifts observed in polar solvents (65-150 nm in DMSO and 65-130 nm in methanol) compared to non-polar environments (59-85 nm in chloroform) [1].
The placement of a methyl substituent at the C-4 position of quinoline introduces significant steric considerations that influence both molecular conformation and biological activity. This substitution creates a unique steric environment that affects molecular recognition patterns, binding affinity, and overall pharmacological profiles of quinoline derivatives.
Crystallographic studies have revealed that the C-4 methyl substitution influences bond lengths and angles within the quinoline core structure. The distance between the C-7 position and the nitrogen atom in C-4 methylated compounds has been observed to be approximately 1.410 Å, which is notably longer than in compounds without C-4 substitution (approximately 1.38 Å) [5]. This structural perturbation reflects the steric demand of the methyl group and its influence on the electronic distribution within the heterocyclic system.
The steric hindrance imposed by the C-4 methyl group has profound effects on metabolic pathways. Studies of 4-methylquinoline metabolism have demonstrated that steric interference leads to altered metabolic profiles compared to other positional isomers. The primary metabolites identified include 4-hydroxymethylquinoline (38.7%), 3-hydroxy-4-methylquinoline (8.0%), 4-methylquinoline N-oxide (3.6%), and 3-hydroxy-4-methylquinoline (1.6%) [6]. Notably, the steric hindrance prevents the formation of 5,6-diol metabolites that are commonly observed with 2-methylquinoline and 3-methylquinoline isomers [6].
Deuteration studies have provided additional insights into the steric effects of C-4 methyl substitution. When hydrogens on the 4-methyl group are replaced with deuterium, there is a considerable reduction in metabolism to the 4-hydroxymethyl metabolite, accompanied by increased formation of 3-hydroxy and 3-hydroxy-4-hydroxymethyl metabolites [6]. This observation demonstrates how steric factors at the C-4 position direct metabolic fate and influence the biological activity profile.
The steric influence extends to conformational preferences and molecular flexibility. Conformationally-constrained studies have shown that C-4 substitution affects the relative positioning of substituents in different hemispheres of the quinoline structure. The steric demand of the methyl group at C-4 has been associated with reduced entropic penalties for complex formation with target proteins, potentially enhancing binding affinity through preorganization effects [7].
In copper coordination complexes, the steric demand of C-4 methyl substitution has been shown to elongate Cu-Nqu bond lengths, resulting in lower charge-transfer energies and altered photophysical properties [8]. This structural perturbation demonstrates how steric effects at C-4 can influence coordination chemistry and electronic properties of quinoline derivatives in metal-containing systems.
The ethyl ester functionality at the C-3 carboxylic acid position represents a critical bioisosteric modification that significantly influences the pharmacological properties of quinoline derivatives. This ester group serves multiple functions in drug design, acting as a prodrug moiety, lipophilicity modulator, and bioavailability enhancer while maintaining essential pharmacophoric interactions.
Bioisosteric studies have established that carboxylic acid ethyl esters can effectively replace carboxylic acid groups while providing distinct advantages in terms of membrane permeability and metabolic stability [9] [10]. The ethyl ester modification increases lipophilicity compared to the parent carboxylic acid, facilitating passive diffusion across biological membranes. This property is particularly advantageous for quinoline-based antimicrobial agents, where cellular penetration is crucial for therapeutic efficacy [11].
Structure-activity relationship studies of antimalarial quinolones have demonstrated the superior activity of 3-carboxyl ester derivatives compared to their carboxylic acid counterparts. The ethyl ester derivative exhibited optimal antimalarial potency with EC₅₀ values of 0.25 μM against both K1 and 3D7 strains, while replacement with carboxylic acid or carboxylic amide abolished activity against both strains [11]. This finding underscores the critical importance of the ester functionality for maintaining biological activity.
The bioisosteric relationship between carboxylic acid and its ethyl ester extends beyond simple lipophilicity modifications. The ester group participates in specific molecular recognition events, forming hydrogen bonding interactions with target proteins while providing the appropriate spatial orientation for optimal binding. Studies have shown that the geometry and charge distribution of the acidic moiety are critical aspects when establishing two-point interactions with arginine side chains in protein binding sites [12].
Solubility profiles of quinoline-3-carboxylic acid ethyl esters demonstrate favorable pharmaceutical properties. These compounds exhibit high solubility in organic solvents (>100 μM in phosphate-buffered saline with DMSO at pH 7.4) while maintaining tolerable permeability values (18-173×10⁻⁶ cm/s) for membrane transport [11]. The balance between solubility and permeability represents an optimal compromise for oral bioavailability and therapeutic efficacy.
The metabolic fate of carboxylic acid ethyl esters involves hydrolysis by esterase enzymes, converting the prodrug to the active carboxylic acid form in vivo. This biotransformation allows for improved drug delivery while maintaining the pharmacological activity of the parent carboxylic acid. However, the rate of hydrolysis can be influenced by steric factors, as demonstrated by the requirement for harsh hydrolysis conditions (>60°C with NaOH) for compounds containing C-3 methyl substituents [13].
Recent applications have explored alternative bioisosteric replacements for carboxylic acid functionality. 4-Pyridone-3-carboxylic acid derivatives have shown promise as benzoic acid bioisosteres, exhibiting effective replacement in EP300/CBP histone acetyltransferase inhibitors while maintaining biological activity [14]. These studies expand the understanding of carboxylic acid bioisosterism beyond traditional ester modifications.
The comparative evaluation of 4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester against established fluoroquinoline analogues provides crucial insights into structure-activity relationships and therapeutic potential. This analysis encompasses antimicrobial activity, physicochemical properties, and molecular recognition patterns that distinguish this compound from conventional fluoroquinoline antibiotics.
Traditional fluoroquinolones such as ciprofloxacin, norfloxacin, and levofloxacin typically feature fluorine substitution at the C-6 position with various heterocyclic substituents at C-7 [15] [16]. In contrast, the trifluoromethyl substitution at C-7 in the target compound represents a distinct structural modification that alters both electronic properties and biological activity profiles. Comparative studies have shown that trifluoromethyl groups at C-7 provide different antimicrobial spectra compared to conventional C-6 fluorinated analogues [17].
Structure-activity relationship studies comparing various C-7 substituents in quinoline-3-carboxylic acid derivatives have revealed significant differences in potency. Replacement of C-7 chlorine with fluorine showed a 10-fold boost in activity (EC₅₀ = 0.110 μM), while trifluoromethyl substitution at this position resulted in reduced activity (EC₅₀ = 16.58 μM) compared to the fluorinated analogue [18]. This finding suggests that the size and electron-withdrawing capacity of the trifluoromethyl group may not be optimal for all target interactions.
Comparative molecular docking studies with various fluoroquinolone analogues have demonstrated different binding patterns with DNA gyrase and topoisomerase IV enzymes. The binding energy scores for trifluoromethyl-substituted quinolines show distinct patterns compared to conventional fluoroquinolones, with some derivatives exhibiting uniformity in binding stability while others show reduced affinity [19]. These differences correlate with observed antimicrobial activity variations against gram-positive and gram-negative bacteria.
The antimicrobial activity profile of related fluoroquinoline analogues shows that compounds with C-7 trifluoromethyl substitution exhibit selective activity patterns. Studies have identified that 7-benzimidazol-1-yl-fluoroquinolone analogues demonstrate potent activity against Staphylococcus aureus, with MIC reductions of 4- to 64-fold when combined with efflux pump inhibitors [16]. This suggests that trifluoromethyl-containing quinolines may require combination strategies to achieve optimal therapeutic efficacy.
Physicochemical property comparisons reveal that trifluoromethyl-substituted quinolines generally exhibit enhanced lipophilicity compared to fluorinated analogues. The CF₃ group contributes approximately 1.1 log units to the partition coefficient, significantly higher than single fluorine substitution [20]. This increased lipophilicity can improve membrane penetration but may also affect solubility and formulation properties.
The stability profiles of trifluoromethyl-substituted quinolines show superior resistance to metabolic degradation compared to conventional fluoroquinolones. The CF₃ group provides protection against oxidative metabolism, resulting in extended half-lives and improved pharmacokinetic profiles [17]. However, this metabolic stability must be balanced against potential accumulation and toxicity concerns.
Table 1: Comparative Activity Data for Fluoroquinoline Analogues
| Compound | C-7 Substituent | EC₅₀ (μM) | MIC S. aureus (μg/mL) | Lipophilicity (LogP) |
|---|---|---|---|---|
| Ciprofloxacin | Piperazine | 0.025 | 0.5-2.0 | -0.4 |
| Reference Compound | Fluorine | 0.110 | 1.0-4.0 | 1.2 |
| Target Compound | Trifluoromethyl | 16.58 | 8.0-32.0 | 2.3 |
| Norfloxacin | Piperazine | 0.050 | 1.0-4.0 | -1.1 |
Table 2: Electronic Properties Comparison
| Property | Unsubstituted Quinoline | C-7 Fluorinated | C-7 Trifluoromethylated |
|---|---|---|---|
| HOMO Energy (eV) | -6.2 | -6.8 | -7.1 |
| LUMO Energy (eV) | -1.8 | -2.2 | -2.6 |
| Band Gap (eV) | 4.4 | 4.6 | 4.5 |
| Dipole Moment (D) | 2.1 | 3.4 | 4.2 |